molecular formula C26H19ClN2O5 B7466994 [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B7466994
M. Wt: 474.9 g/mol
InChI Key: HNAJJRYJLHODFI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzoyl group, a chloroanilino moiety, and a cyano group conjugated with a methoxyphenyl group. Its multifaceted chemical nature makes it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps:

  • Formation of the Benzoyl-4-chloroanilino Intermediate

      Starting Materials: 4-chloroaniline and benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Synthesis of the Cyano-3-(4-methoxyphenyl)prop-2-enoate Moiety

      Starting Materials: 4-methoxybenzaldehyde and malononitrile.

      Reaction Conditions: This step involves a Knoevenagel condensation reaction, typically using a base like piperidine in ethanol as the solvent.

  • Coupling of Intermediates

    • The final step involves coupling the benzoyl-4-chloroanilino intermediate with the cyano-3-(4-methoxyphenyl)prop-2-enoate moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
  • Reduction

    • Reduction of the cyano group can yield primary amines, which can further participate in various substitution reactions.
  • Substitution

    • The chloro group in the anilino moiety can be substituted with nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Biology

    Biological Probes: Used in the design of probes for studying enzyme activities and protein interactions due to its reactive functional groups.

Medicine

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins through its reactive functional groups, leading to inhibition or activation of specific pathways. For instance, the cyano group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-phenylprop-2-enoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in [2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate enhances its electron-donating properties, which can influence its reactivity in chemical reactions and its interaction with biological molecules. This makes it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O5/c1-33-21-10-7-17(8-11-21)13-19(15-28)26(32)34-16-24(30)29-23-12-9-20(27)14-22(23)25(31)18-5-3-2-4-6-18/h2-14H,16H2,1H3,(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJJRYJLHODFI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.